molecular formula C11H14N2O8 B057136 5-Carboxymethyluridine CAS No. 20964-06-1

5-Carboxymethyluridine

Cat. No. B057136
CAS RN: 20964-06-1
M. Wt: 302.24 g/mol
InChI Key: FAWQJBLSWXIJLA-VPCXQMTMSA-N
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Description

5-Carboxymethyluridine (5-CM-U) is a modified nucleoside, a derivative of uridine . It is a naturally occurring, RNA-derived modified ribonucleoside used in vaccine and cancer research . It is one of the four basic components of ribonucleic acid (RNA) .


Molecular Structure Analysis

The molecular formula of 5-CM-U is C11H14N2O8 . It is a nucleoside with a uracil base and a ribose sugar where the uracil is modified by the addition of a carboxymethyl group .


Physical And Chemical Properties Analysis

5-CM-U is a white to off-white powder . It has a molecular weight of 302.24 . The density is predicted to be 1.717±0.06 g/cm3 .

Scientific Research Applications

  • Isolation from Cancer Urine : 5-Carboxymethyluridine was isolated from the urine of a lung carcinoma patient, indicating its potential role as a biomarker for certain types of cancer (Tworek et al., 1986).

  • Cell-free Enzymic Esterification : Studies on the esterification of 5-Carboxymethyluridine residues in yeast tRNA found that these residues can be converted to methyl 5-carboxymethyluridine, indicating a role in RNA modification processes (Bronskill et al., 1972).

  • Presence in tRNA Anticodon : The methylester of 5-Carboxymethyluridine was identified in the anticodon of tRNA from brewer's yeast, suggesting a specific role in the structure and function of tRNA (Kuntzel et al., 1975).

  • Conformational Study : Proton magnetic resonance studies of 5-Carboxymethyluridine and similar compounds showed that the 5-substituent does not significantly alter the furanose puckers, indicating stability in nucleosides' structure (Lipnick & Fissekis, 1980).

  • Taste Modulatory Activity : Research on Maillard-derived pyridinium betaines identified 1-carboxymethyl-5-hydroxy-2-hydroxymethylpyridinium as a potential bitter taste-suppressing molecule, suggesting applications in food science (Soldo & Hofmann, 2005).

  • Drug Delivery Systems : Carboxymethyl starch-chitosan nanoparticles incorporating 5-aminosalicylic acid were studied for targeted drug delivery to the colon, indicating potential pharmaceutical applications (Saboktakin et al., 2011).

  • Biosynthesis of Antibiotics : The biosynthesis of carbapenem antibiotics involves enzymes like carbapenam synthetase, which uses 5-carboxymethyl proline as a substrate, highlighting its role in antibiotic production (Gerratana et al., 2003).

properties

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O8/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWQJBLSWXIJLA-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175143
Record name 5-Carboxymethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxymethyluridine

CAS RN

20964-06-1
Record name 5-Carboxymethyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20964-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxymethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020964061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carboxymethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
HM Berman, D Marcu, P Narayanan… - Nucleic acids …, 1978 - academic.oup.com
… The crystal structures of two nucleosides, 5-carbamoylmethyluridine (1) and 5-carboxymethyluridine (2), were determined from three-dimensional x^ray diffraction data, and refilled to R=…
Number of citations: 20 academic.oup.com
JD Fissekis, F Sweet - Biochemistry, 1970 - ACS Publications
… : The synthesis of 5-carboxymethyluridine, a new nucleoside recently discovered in tRNA, is … to give the methyl ester of 5-carboxymethyluridine (16), the nuclear magnetic resonance …
Number of citations: 40 pubs.acs.org
H Ryu, TL Grove, SC Almo, J Kim - Nucleic acids research, 2018 - academic.oup.com
Derivatives of 5-hydroxyuridine (ho 5 U), such as 5-methoxyuridine (mo 5 U) and 5-oxyacetyluridine (cmo 5 U), are ubiquitous modifications of the wobble position of bacterial tRNA that …
Number of citations: 13 academic.oup.com
P Bronskill, TD Kennedy, BG Lane - … et Biophysica Acta (BBA)-Nucleic Acids …, 1972 - Elsevier
… substituent in methyl 5-carboxymethyluridine a. Because other … selectively labelling methyl 5-carboxymethyluridine. Since … substituent in methyl 5-carboxymethyluridine could be incor…
Number of citations: 17 www.sciencedirect.com
MW Gray, BG Lane - Biochemistry, 1968 - ACS Publications
… that 5-carboxymethyluridine does not occur as the free acid in native transfer ribonucleates, … The base derived from 5-carboxymethyluridine was identical with synthetic 5-…
Number of citations: 45 pubs.acs.org
L Baczynskyj, K Biemann… - Canadian Journal of …, 1969 - cdnsciencepub.com
Synthesis of 2-thio-5-carboxymethyluridine methyl ester: a component of transfer RNA … On the basis of these data, we conclude that the nucleoside isolated from yeast tRNA is 2-thio-5carboxymethyluridine …
Number of citations: 21 cdnsciencepub.com
B Kuntzel, J Weissenbach, RE Wolff… - Biochimie, 1975 - Elsevier
… cent aqueous piperidine solution, at 100 for 1 hour, was sufficient to transform 5-carboxymethyluridine methyl ester and its nucleofide, into 5-carboxymethyluridine and its nucleotide. …
Number of citations: 49 www.sciencedirect.com
W Hillen, E Egert, HJ Lindner, HG Gassen - Biochemistry, 1978 - ACS Publications
… Treatment of s2mcm5U with formic acid/water (1:1, v/v) yielded clusters of thin needles of 2thio-5-carboxymethyluridine monohydrate (s2cm5U-H20). The intensities were collected on a …
Number of citations: 34 pubs.acs.org
MW Gray - Canadian Journal of Biochemistry, 1976 - cdnsciencepub.com
… These electrophoretic properties resemble those of 5-carboxymethyluridine 67), another carboxyl-containing uridine derivative. The chromatographic mobility of the deamination prod…
Number of citations: 5 cdnsciencepub.com
TD Tumaitis, BG Lane - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1970 - Elsevier
… of yeast tRNA as 5-carboxymethyluridine, and, in … This 2-thio-5-carboxymethyluridine was recovered in the form of a … the "blocked" form of 5-carboxymethyluridine, and for future studies …
Number of citations: 32 www.sciencedirect.com

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